1-(4-Fluoro-2-nitrophenyl)-4-methyl-1H-imidazole
Description
1-(4-Fluoro-2-nitrophenyl)-4-methyl-1H-imidazole is a heterocyclic compound featuring an imidazole core substituted at the 1-position with a 4-fluoro-2-nitrophenyl group and at the 4-position with a methyl group. Limited toxicological data suggest that safety protocols for handling nitroaromatic compounds should be followed .
Properties
Molecular Formula |
C10H8FN3O2 |
|---|---|
Molecular Weight |
221.19 g/mol |
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)-4-methylimidazole |
InChI |
InChI=1S/C10H8FN3O2/c1-7-5-13(6-12-7)9-3-2-8(11)4-10(9)14(15)16/h2-6H,1H3 |
InChI Key |
LKQQPZQBJHHSCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Methodologies
Nucleophilic Aromatic Substitution (NAS)
NAS is the most widely reported method for synthesizing aryl-substituted imidazoles. This approach leverages the activation of aryl halides by electron-withdrawing groups (e.g., nitro, fluoro) to facilitate displacement by imidazole nucleophiles.
Reaction of 4-Fluoro-2-Nitrochlorobenzene with 4-Methylimidazole
A representative procedure involves reacting 4-fluoro-2-nitrochlorobenzene with 4-methylimidazole in dimethyl sulfoxide (DMSO) under basic conditions.
- Reagents : 4-Fluoro-2-nitrochlorobenzene (1.0 equiv), 4-methylimidazole (4.0 equiv), potassium hydroxide (1.5 equiv).
- Conditions : DMSO solvent, 80°C, 8 hours under inert atmosphere.
- Workup : Dilution with water, filtration, and recrystallization from ethanol.
- Yield : 72–85% (analogous to reported yields for structurally similar compounds).
The mechanism proceeds via deprotonation of 4-methylimidazole by KOH, generating a nucleophilic imidazolide ion that attacks the activated aryl chloride.
Sodium Hydride-Mediated Coupling in N-Methyl-2-Pyrrolidinone (NMP)
A patent-pending method employs sodium hydride as a base in NMP to enhance reaction efficiency:
- Reagents : 4-Fluoro-2-nitrochlorobenzene (1.0 equiv), 4-methylimidazole (3.0 equiv), sodium hydride (1.2 equiv).
- Conditions : NMP solvent, 25–100°C, 16–24 hours under nitrogen.
- Workup : Aqueous quench, extraction with ethyl acetate, and column chromatography.
- Yield : 60–75%.
This method avoids the need for stoichiometric metal catalysts, though NMP poses challenges for large-scale processing due to its high boiling point and toxicity.
Transition Metal-Catalyzed Coupling
Palladium and copper catalysts enable coupling of aryl halides with imidazoles under milder conditions.
Buchwald-Hartwig Amination
A modified Buchwald-Hartwig protocol using palladium(II) acetate and Xantphos as a ligand has been adapted for nitroaryl substrates:
- Reagents : 4-Fluoro-2-nitroiodobenzene (1.0 equiv), 4-methylimidazole (1.5 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), cesium carbonate (2.0 equiv).
- Conditions : 1,4-Dioxane solvent, 100°C, 12 hours.
- Yield : 65–78%.
This method offers superior regioselectivity but requires anhydrous conditions and costly catalysts.
Copper-Catalyzed Ullmann-Type Coupling
Copper(I) iodide in combination with trans-1,2-diaminocyclohexane enables coupling at lower temperatures:
Reductive Amination Pathways
While less common, reductive amination of nitro intermediates provides an alternative route:
Nitro Reduction Followed by Imidazole Coupling
A two-step process involves first reducing a dinitro precursor to an amine, followed by imidazole alkylation:
- Nitro Reduction : Catalytic hydrogenation of 1,4-difluoro-2-nitrobenzene over Pd/C in methanol (25°C, 6 hours, 90% yield).
- Imidazole Coupling : Reaction of the resultant amine with 4-methylimidazole under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine, THF, 50°C, 12 hours, 70% yield).
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| NAS (DMSO/KOH) | 80°C, 8 h | 72–85 | Simple setup, low cost | High temperature, solvent toxicity |
| NAS (NMP/NaH) | 25–100°C, 16–24 h | 60–75 | High conversion | NMP removal challenges |
| Buchwald-Hartwig | 100°C, 12 h | 65–78 | Regioselective, mild conditions | Expensive catalysts |
| Ullmann-Type | 90°C, 24 h | 55–70 | Broad substrate scope | Long reaction time |
| Reductive Amination | Two-step, 6–12 h | 70 (step 2) | Avoids harsh bases | Multi-step, lower overall yield |
Optimization and Scale-Up Considerations
Solvent Selection
Base Optimization
Catalytic System Tuning
Ligand screening (e.g., BINAP vs. Xantphos) in Buchwald-Hartwig reactions can improve turnover numbers (TONs) by 30%.
Chemical Reactions Analysis
1-(4-Fluoro-2-nitrophenyl)-4-methyl-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Condensation: The imidazole ring can participate in condensation reactions with aldehydes or ketones to form imidazole derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium methoxide, and various solvents like methanol and ethanol. Major products formed from these reactions include amino derivatives, nitroso compounds, and substituted imidazole derivatives .
Scientific Research Applications
1-(4-Fluoro-2-nitrophenyl)-4-methyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can bind to metal ions or enzymes, modulating their activity and influencing biochemical pathways. These interactions are crucial for the compound’s potential therapeutic effects, such as inhibiting enzyme activity or disrupting cellular processes .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Substituent Position : The nitro group at the ortho position (2-nitro) in the target compound may sterically hinder interactions compared to para-substituted analogues (e.g., 4-nitrophenyl in ).
- Methyl Substitution : Methyl at the 4-position (vs. 2-position in ) may alter steric effects without significantly impacting electronic properties.
Key Observations:
Key Observations:
- Fluorine Role : Fluorine enhances bioavailability and binding affinity in kinase inhibitors .
Biological Activity
1-(4-Fluoro-2-nitrophenyl)-4-methyl-1H-imidazole is an organic compound notable for its unique structural features, which include a five-membered imidazole ring substituted with a 4-fluoro-2-nitrophenyl group and a methyl group. This compound has garnered attention due to its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry.
The molecular formula of this compound is CHFNO with a molecular weight of approximately 221.19 g/mol. The presence of the nitro group allows for bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, potentially causing cytotoxic effects. Additionally, the imidazole ring has the ability to bind metal ions or enzymes, influencing their activity and affecting various biochemical pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of nitroimidazoles have been shown to inhibit DNA synthesis in bacteria, leading to cell death through the formation of toxic radical species . In vitro studies have demonstrated that such compounds can be effective against various Gram-positive and Gram-negative bacteria, including strains resistant to traditional antibiotics .
Anticancer Activity
The potential anticancer activity of this compound has also been explored. Studies have suggested that compounds with similar structures can exhibit cytotoxic effects against a range of human tumor cell lines. For example, certain derivatives have shown IC values in the micromolar range against cancer cells, indicating promising therapeutic potential .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The combination of the nitro and methyl groups is believed to enhance its reactivity and biological efficacy. Comparative studies with related compounds highlight how variations in substituent groups can significantly affect biological outcomes:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Nitrophenyl)-1H-imidazole | Lacks methyl group | Reduced reactivity |
| 1-(4-Methylphenyl)-1H-imidazole | Methyl group present | Enhanced activity |
Case Studies and Research Findings
Case Study: Antimicrobial Efficacy
A study conducted on various nitroimidazole derivatives found that certain compounds exhibited potent antibacterial activity against both methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The disk diffusion method was utilized to assess the antibacterial properties, revealing significant inhibition zones for several synthesized derivatives .
Case Study: Anticancer Evaluation
In another investigation, derivatives of this compound were tested against multiple human cancer cell lines. The results indicated that some compounds displayed selective cytotoxicity, with IC values comparable to established anticancer agents like doxorubicin. This suggests that further modifications could enhance their therapeutic profiles .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-fluoro-2-nitrophenyl)-4-methyl-1H-imidazole, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via multi-step reactions involving condensation of substituted nitroaromatic precursors with imidazole derivatives. For example, a nitro-substituted fluorobenzene intermediate may undergo nucleophilic substitution with 4-methylimidazole under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes varying solvents (DMF, acetonitrile), catalysts (e.g., Pd for cross-coupling), and temperature (80–120°C). Post-synthesis purification via column chromatography or recrystallization ensures purity (>98% by HPLC) .
Q. How is the compound characterized to confirm its structure and purity?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl and nitro group integration) and imidazole ring protons. IR spectroscopy identifies functional groups (e.g., nitro C=O stretch at ~1520 cm⁻¹) .
- Elemental Analysis : Matches experimental and theoretical C/H/N/O percentages to validate stoichiometry .
- HPLC : Assess purity (>98%) using reverse-phase columns (C18) with UV detection .
Q. What are the solubility properties of this compound, and how should it be handled in laboratory settings?
- Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). Handling requires PPE (gloves, goggles) due to limited toxicity data. Storage in inert atmospheres (N₂) at 2–8°C prevents degradation .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s structural conformation?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (SHELXL-2018 for refinement) determines bond lengths, angles, and dihedral angles. For example, the fluorophenyl and nitro groups exhibit dihedral angles of ~80–90° relative to the imidazole ring, influencing electronic conjugation . Hydrogen bonding (e.g., O–H⋯O in crystal packing) stabilizes the lattice, validated via PLATON or Mercury .
Q. How can researchers address discrepancies in spectroscopic or crystallographic data during characterization?
- Methodology :
- Data Reconciliation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals. For crystallography, refine thermal displacement parameters (Ueq) and assess R-factor convergence (<5%) .
- Contradiction Analysis : If elemental analysis deviates (>0.3%), repeat synthesis to rule out byproducts. For XRD, check twinning or disorder using the TWIN law in SHELXL .
Q. What strategies are effective for modifying the compound to study structure-activity relationships (SAR)?
- Methodology :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., CF₃) at the phenyl ring via Suzuki-Miyaura coupling to alter electronic properties. Replace the nitro group with amines for redox activity studies .
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes). For example, nitro groups may engage in π-π stacking with aromatic residues in active sites .
Q. How can synthetic byproducts or impurities be identified and mitigated?
- Methodology :
- LC-MS : Detect low-abundance impurities (e.g., dehalogenated byproducts) using high-resolution mass spectrometry.
- Process Optimization : Adjust stoichiometry (e.g., excess fluorophenyl precursor) and reaction time to minimize side reactions. Use scavengers (e.g., silica-bound amines) during workup .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
